1-Bromo-5-(ethanesulfonyl)pentane
Overview
Description
1-Bromo-5-(ethanesulfonyl)pentane is a chemical compound belonging to the family of alkyl halides. It is characterized by the presence of a bromine atom and an ethanesulfonyl group attached to a pentane chain. This compound is commonly used in organic synthesis and has various applications in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-(ethanesulfonyl)pentane can be synthesized through a multi-step process involving the bromination of pentane followed by the introduction of the ethanesulfonyl group. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired bromination. The ethanesulfonyl group is then introduced through a sulfonation reaction using ethanesulfonyl chloride under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-(ethanesulfonyl)pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ethanesulfonyl group can be reduced to an ethanethiol group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of substituted pentanes with various functional groups.
Reduction: Formation of 1-bromo-5-(ethanethiol)pentane.
Oxidation: Formation of sulfonic acids or sulfonate esters.
Scientific Research Applications
1-Bromo-5-(ethanesulfonyl)pentane is a versatile compound used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl groups.
Medicine: The compound is explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(ethanesulfonyl)pentane involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The ethanesulfonyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. Molecular targets and pathways include enzyme inhibition and modification of biological macromolecules .
Comparison with Similar Compounds
1-Bromopentane: Lacks the ethanesulfonyl group, making it less versatile in certain chemical reactions.
5-Bromo-1-pentanesulfonic acid: Contains a sulfonic acid group instead of an ethanesulfonyl group, leading to different reactivity and applications.
1-Bromo-3-(ethanesulfonyl)propane: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: 1-Bromo-5-(ethanesulfonyl)pentane is unique due to the presence of both a bromine atom and an ethanesulfonyl group on a pentane chain. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1-bromo-5-ethylsulfonylpentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2S/c1-2-11(9,10)7-5-3-4-6-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHAMZZCPKSIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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